Tetraethylammonium benzoate

Descripción general

Descripción

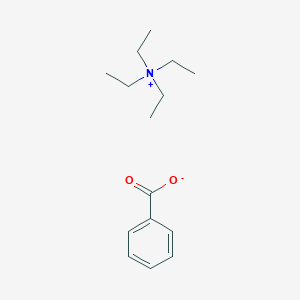

Tetraethylammonium benzoate is an organic compound with the molecular formula (CH3CH2)4N(C6H5COO). It is a quaternary ammonium salt composed of tetraethylammonium cation and benzoate anion. This compound is known for its applications in electrochemical analysis and as a catalyst in various organic reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetraethylammonium benzoate can be synthesized through the reaction of tetraethylammonium hydroxide with benzoic acid. The reaction typically occurs in an aqueous medium, where tetraethylammonium hydroxide neutralizes benzoic acid to form the desired salt.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .

Análisis De Reacciones Químicas

Types of Reactions: Tetraethylammonium benzoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzoate anion.

Catalytic Reactions: It acts as a bifunctional organocatalyst in reactions such as cyanosilylation of carbonyl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve mild temperatures.

Catalytic Reactions: Reactions are often carried out under solvent-free conditions at room temperature with very low catalyst loading.

Major Products:

Substitution Reactions: The major products depend on the specific nucleophile used.

Catalytic Reactions: Products include cyanosilylated carbonyl compounds and other functionalized organic molecules.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Tetraethylammonium benzoate (C₁₅H₂₅NO₂) consists of a tetraethylammonium cation and a benzoate anion. Its unique structure allows it to function effectively as a phase-transfer catalyst, facilitating reactions between immiscible phases in organic chemistry. This capability is crucial for enhancing reaction rates and yields in various synthetic processes.

Organic Synthesis

Phase-Transfer Catalyst

this compound is primarily recognized for its role as a phase-transfer catalyst. It enables the transfer of reactants between organic and aqueous phases, which is essential in many organic reactions. For instance, it has been effectively used in the synthesis of esters and other derivatives where reactants are in different phases.

Catalytic Efficiency

Research has demonstrated that this compound can activate substrates through Lewis acid-base interactions due to its structural characteristics. This property enhances its effectiveness in catalyzing reactions under mild conditions, making it a valuable tool in synthetic organic chemistry.

Biological Applications

Modulation of Ion Channels

this compound has shown potential in biological systems, particularly regarding its interaction with ion channels. Studies indicate that it may modulate the activity of potassium channels, which are critical for various physiological processes. This modulation can have implications for developing pharmacological agents targeting ion channel-related disorders .

Pharmacological Research

While tetraethylammonium itself has been used as a research agent to block selective potassium channels, its benzoate form is being investigated for similar applications. The compound's ability to block autonomic ganglia and calcium-activated potassium channels suggests potential therapeutic avenues, although specific clinical applications remain under exploration .

Electrochemical Applications

This compound has been utilized in electrochemical analyses due to its conductive properties. It serves as an electrolyte in various electrochemical cells, enhancing the efficiency of reactions involved in energy storage and conversion processes .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Acts as a phase-transfer catalyst | Enhances reaction rates and yields under mild conditions |

| Biological Research | Modulates ion channel activity | Potential therapeutic applications being explored |

| Electrochemical Analysis | Serves as an electrolyte in electrochemical cells | Improves efficiency in energy-related reactions |

Case Study: Catalytic Activity

In a study examining the catalytic efficiency of this compound in cyanosilylation reactions, it was found to catalyze the reaction of carbonyl compounds effectively at low catalyst concentrations (0.15 mol%) under mild conditions. This demonstrates its utility as a bifunctional catalyst capable of facilitating complex organic transformations efficiently .

Mecanismo De Acción

The mechanism of action of tetraethylammonium benzoate involves its ability to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents the transmission of certain neural signals, leading to effects such as vasodilation . The benzoate anion also plays a role in activating reaction components as Lewis basic and Lewis acidic centers .

Comparación Con Compuestos Similares

Tetraethylammonium 2-(N-hydroxycarbamoyl)benzoate: This compound also contains tetraethylammonium cation but has an additional hydroxycarbamoyl functionality, making it a powerful bifunctional catalyst.

Tetrabutylammonium Benzoate: Similar in structure but with butyl groups instead of ethyl groups, affecting its solubility and reactivity.

Uniqueness: Tetraethylammonium benzoate is unique due to its specific combination of tetraethylammonium cation and benzoate anion, which provides distinct catalytic properties and reactivity patterns compared to other quaternary ammonium salts .

Actividad Biológica

Tetraethylammonium benzoate (TEAB) is a quaternary ammonium salt that has garnered attention for its biological activity, particularly in modulating ion channels and serving as a phase-transfer catalyst. This article delves into the compound's biological mechanisms, pharmacological properties, and applications in research.

Chemical Structure and Properties

This compound consists of a tetraethylammonium cation and a benzoate anion, represented by the chemical formula . Its quaternary ammonium structure imparts unique properties that facilitate its interaction with biological systems and organic reactions.

TEAB primarily targets several key biological components:

- Autonomic Ganglia : TEAB acts as a blocker, influencing neurotransmission by inhibiting signals in autonomic ganglia.

- Calcium- and Voltage-Activated Potassium Channels : It modulates the activity of these channels, which are crucial for various cellular processes.

- Nicotinic Acetylcholine Receptors : By blocking these receptors, TEAB can affect muscle contraction and neurotransmitter release.

These interactions lead to significant physiological effects, including vasodilation due to the inhibition of sympathetic nervous system activity .

Biochemical Pathways

The biochemical pathways affected by TEAB are still under investigation. However, its blocking action on ion channels can influence:

- Vasodilation : Resulting from reduced sympathetic tone.

- Cellular Signaling : Modulation of ion channel activity alters intracellular calcium levels, impacting various signaling pathways.

Cellular Effects

TEAB has been shown to inhibit TRPM7 channel currents in human T lymphocytes, indicating its potential role in immune modulation. This inhibition can affect calcium homeostasis and cellular responses to stimuli.

Case Studies

- Vasodilation Studies : Research has demonstrated that TEAB can induce vasodilation in animal models by blocking autonomic ganglia. This effect has implications for potential therapeutic uses in managing conditions like hypertension.

- Ion Channel Modulation : Studies indicate that TEAB effectively blocks potassium channels involved in cardiac action potentials, suggesting applications in arrhythmia management .

Applications in Research

TEAB is utilized in various scientific applications:

- Catalysis : It serves as a phase-transfer catalyst, facilitating reactions between immiscible phases in organic synthesis. Its ability to activate substrates through Lewis acid-base interactions enhances reaction efficiency.

- Pharmacological Research : Due to its ion channel blocking properties, TEAB is studied for potential therapeutic applications in cardiovascular diseases and other conditions involving dysregulated ion channel activity .

Comparative Analysis with Other Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetraethylammonium chloride | Quaternary Ammonium | Commonly used to block potassium channels |

| Tetraethylammonium bromide | Quaternary Ammonium | Similar uses as a pharmacological agent |

| Benzyltriethylammonium chloride | Quaternary Ammonium | Often used as a phase-transfer catalyst |

| Tetra-n-butylammonium bromide | Quaternary Ammonium | Known for effectiveness in organic synthesis |

Propiedades

IUPAC Name |

tetraethylazanium;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.C7H6O2/c1-5-9(6-2,7-3)8-4;8-7(9)6-4-2-1-3-5-6/h5-8H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFIGXMZHITUAZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.C1=CC=C(C=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066132 | |

| Record name | Tetraethylammonium benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16909-22-1 | |

| Record name | Tetraethylammonium benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16909-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-triethyl-, benzoate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016909221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-triethyl-, benzoate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Tetraethylammonium benzoate in anionic ring-opening polymerization?

A1: this compound acts as an initiator in the anionic ring-opening polymerization of specific lactones, such as 4-alkyloxycarbonyl-3,3-dimethyl-2-oxetanones. [] This process enables the creation of homopolymers and copolymers with high molecular weights and narrow polydispersity indices. []

Q2: Why is this compound preferred as an initiator in certain polymerization reactions?

A2: The presence of two methyl groups on the lactone monomer used in conjunction with this compound prevents unwanted transfer reactions, leading to controlled polymerization and desirable polymer characteristics. [] Additionally, the polymerization process exhibits living characteristics, allowing for further monomer addition and controlled polymer chain growth. []

Q3: How is this compound employed in electrochemical analysis?

A3: this compound serves as a supporting electrolyte in the electrochemical determination of trihalomethanes (THMs) in water samples. [] This method, based on stripping analysis, involves the electrochemical reduction of THMs at a silver cathode in an aqueous solution containing this compound. []

Q4: Beyond polymerization and electrochemistry, are there other notable applications of this compound?

A4: this compound plays a crucial role in synthesizing modified nucleotides for biochemical research. For example, it is used in a buffered solution during the synthesis of an AUG (adenine-uracil-guanine) analog containing 8,5'-O-Cycloadenosine. [] This modified nucleotide has implications for understanding RNA structure and function. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.